![molecular formula C11H16N2O3 B14404992 5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione CAS No. 89655-49-2](/img/structure/B14404992.png)
5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with substituents including a dimethyl group, an oxirane ring, and a prop-2-en-1-yl group. Its distinct molecular architecture makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with allyl bromide under basic conditions to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: Shares the imidazolidine-2,4-dione core but lacks the oxirane and allyl groups.
Epichlorohydrin: Contains the oxirane ring but lacks the imidazolidine-2,4-dione core.
Allyl Bromide: Contains the allyl group but lacks the imidazolidine-2,4-dione core.
Uniqueness
5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxirane ring, imidazolidine-2,4-dione core, and allyl group makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
89655-49-2 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5,5-dimethyl-1-(oxiran-2-ylmethyl)-3-prop-2-enylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-12-9(14)11(2,3)13(10(12)15)6-8-7-16-8/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
BWPQFFYSBZEWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC2CO2)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


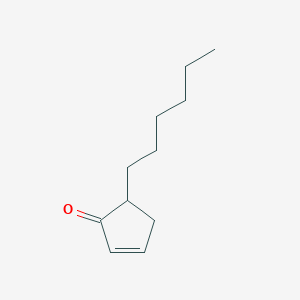
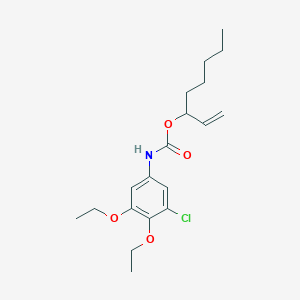
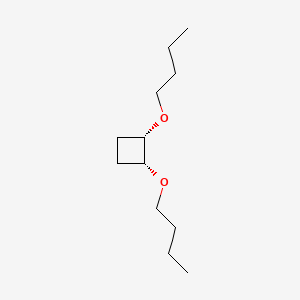
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
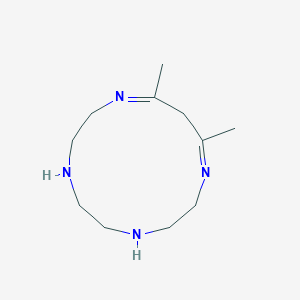
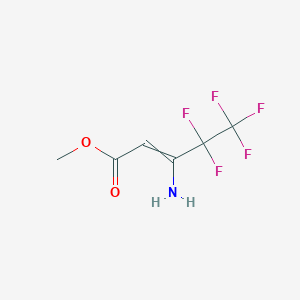

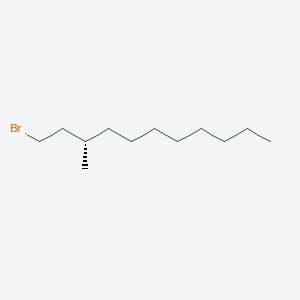
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)

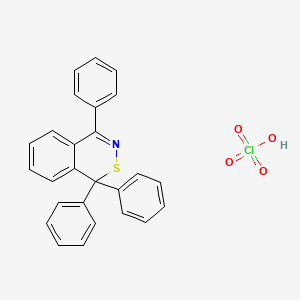
![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
